molecular formula C18H18FNO2S B569514 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone CAS No. 1544531-41-0

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone

Cat. No. B569514
CAS RN: 1544531-41-0
M. Wt: 331.405
InChI Key: UCXXSPITDPWCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.405. The purity is usually 95%.
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Scientific Research Applications

Biotransformation and Metabolism

Prasugrel undergoes biotransformation to its active metabolite, R-138727, through ester bond hydrolysis forming the thiolactone R-95913, followed by cytochrome P450–mediated metabolism. The human carboxylesterases, hCE1 and hCE2, are significantly involved in converting Prasugrel to R-95913, explaining the rapid appearance of R-138727 in human plasma and prasugrel's fast action onset (Williams et al., 2008).

Metabolic Pathways

The metabolic transformation of Prasugrel to its active metabolite involves rapid deesterification to R-95913, followed by cytochrome P450 (P450)-mediated formation of R-138727. Identification of the P450s responsible for the active metabolite's formation highlighted the significant roles of CYP3A4 and CYP2B6 among others, providing insights into the drug's metabolic pathways and potential drug interactions (Rehmel et al., 2006).

Intestinal Contribution to Metabolite Formation

Research demonstrates that the intestine significantly contributes to the formation of Prasugrel's active metabolite, R-138727, comparable to the liver's contribution. This finding underscores the importance of both hepatic and intestinal metabolism in the drug's bioactivation process, offering a comprehensive understanding of its pharmacokinetics (Hagihara et al., 2011).

Synthesis and Characterization of Degradation Products

The degradation of Prasugrel under various conditions was extensively studied, identifying and characterizing multiple degradation products. This research provides valuable information for understanding the drug's stability and developing appropriate pharmaceutical formulations (Housheh et al., 2017).

Innovative Synthesis Approaches

The development of new synthesis methods for pyrido fused systems, including thieno[3,2-b]pyridines, demonstrates the compound's structural versatility and relevance in creating diverse chemical entities for further pharmaceutical exploration (Almansa et al., 2008).

properties

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXSPITDPWCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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